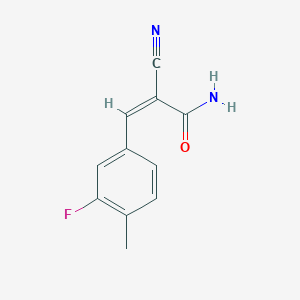

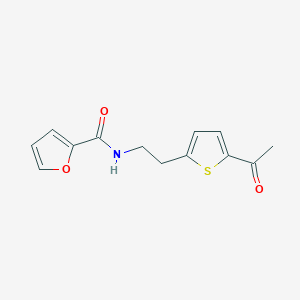

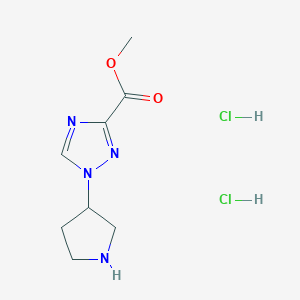

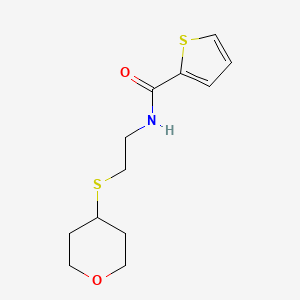

N-(2-(5-乙酰噻吩-2-基)乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of amide derivatives containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . In one method, “N-(Furan-2-ylmethyl)furan-2-carboxamide” and “furan-2-ylmethyl furan-2-carboxylate” were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In these molecules, the dihedral angle between furan and pyridine rings can be determined . The compound can crystallize in an orthorhombic lattice with a specific space group .Chemical Reactions Analysis

The chemical reactions of furan-based compounds have been studied extensively. For instance, furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds . These are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) were computed to gain knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . Also, to get the charge distribution details, the molecular electrostatic potential (MEP) of the compound was measured .科学研究应用

抗菌和抗氧化活性

呋喃-甲酰胺衍生物已被合成并测试其抗菌和抗氧化活性。例如,一项涉及功能化 N-(4-溴苯基)呋喃-2-甲酰胺合成的研究表明,对包括鲍曼不动杆菌、肺炎克雷伯菌、阴沟肠杆菌和金黄色葡萄球菌在内的临床分离的耐药菌具有显着的体外抗菌活性。对接研究和分子动力学 (MD) 模拟验证了活性位点和分子相互作用稳定性,突出了这些化合物在解决耐药性问题方面的潜力 (Siddiqa 等,2022)。

流感病毒抑制

另一项研究报告了呋喃-甲酰胺衍生物作为流感 A H5N1 病毒的有效抑制剂的合成和生物学表征。系统的构效关系 (SAR) 研究表明,杂环部分上的特定取代基显着影响抗流感活性。这项研究突出了呋喃-甲酰胺衍生物在开发新型抗病毒剂中的潜力 (Yongshi 等,2017)。

抗原生动物剂

呋喃-甲酰胺类似物也因其抗原生动物特性而受到探索。一项特定研究合成了具有强 DNA 亲和力的化合物,并证明了对布氏锥虫和恶性疟原虫的体外和体内活性,为这些化合物在治疗原生动物感染中的潜在用途提供了见解 (Ismail 等,2004)。

癌症研究

对呋喃-甲酰胺衍生物的研究延伸到癌症研究,其中研究调查了这些化合物的合成和评估,以了解其对各种癌细胞系的细胞毒性作用。呋喃-甲酰胺化合物的结构修饰和功能化有望开发新的化疗剂。

小胶质细胞的 PET 成像

在神经病学领域,呋喃-甲酰胺衍生物已被确定为通过靶向巨噬细胞集落刺激因子 1 受体 (CSF1R) 对小胶质细胞进行正电子发射断层扫描 (PET) 成像的潜力。该应用强调了呋喃-甲酰胺衍生物在医学诊断中的多功能性,特别是在监测神经炎症和评估中枢神经系统恶性肿瘤的免疫环境方面 (Horti 等,2019)。

作用机制

While the specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)furan-2-carboxamide” is not mentioned in the search results, similar compounds have been investigated for their in vitro anti-microbial and in vivo anti-inflammatory activities . They have also been explored as potential candidates for Alzheimer’s disease, antibacterial inhibitors of tRNA synthesis, antagonists for angiotensin II, and leukotriene D4-receptors .

属性

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)12-5-4-10(18-12)6-7-14-13(16)11-3-2-8-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUYDVLBOATMKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

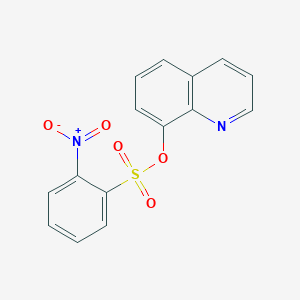

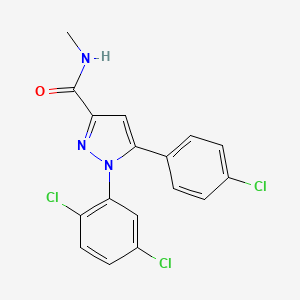

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)

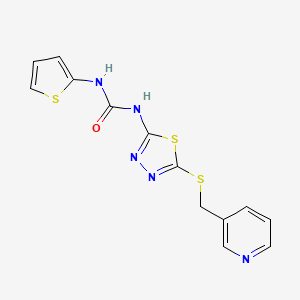

![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)

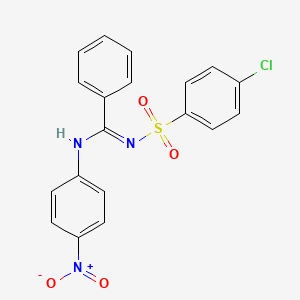

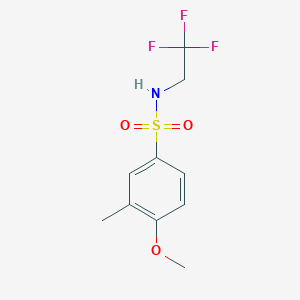

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2655384.png)